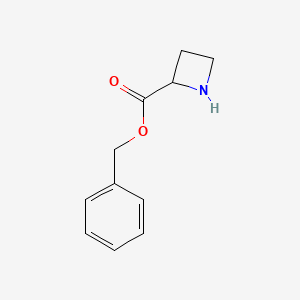

Benzyl azetidine-2-carboxylate

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Heterocyclic Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as "privileged" structures in medicinal chemistry. rsc.org Their incorporation into molecular design can impart a range of desirable properties, including enhanced metabolic stability, improved binding affinity to biological targets, and the introduction of three-dimensional character, a crucial factor in modern drug discovery. nih.gov The azetidine ring is found in a variety of natural products and synthetic compounds with significant pharmacological activities. ub.bwmedwinpublishers.com This has propelled the development of new synthetic methodologies aimed at accessing diversely functionalized azetidines. rsc.org

The reactivity of azetidines is largely governed by their ring strain, which is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive aziridines and the more stable pyrrolidines, allowing for controlled ring-opening and functionalization reactions under specific conditions. rsc.org This unique reactivity profile makes azetidines versatile intermediates in organic synthesis, serving as precursors to other important heterocyclic systems through ring-expansion reactions or as constrained amino acid surrogates in peptidomimetics. ub.bwrsc.org

Overview of Azetidine-2-Carboxylate as a Fundamental Building Block

Azetidine-2-carboxylic acid and its ester derivatives, such as Benzyl (B1604629) azetidine-2-carboxylate, are particularly important building blocks. The presence of the carboxylic acid or ester functionality at the 2-position provides a convenient handle for further chemical transformations. This allows for their incorporation into larger molecules, including peptides and other complex natural product analogues. rsc.orgchemimpex.com The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and is known to be a proline receptor antagonist. medwinpublishers.com

These building blocks are instrumental in pharmaceutical research and development. For instance, (R)-1-Benzyl-azetidine-2-carboxylic acid methyl ester is a key intermediate in the synthesis of various drugs and bioactive molecules. lookchem.com The versatility of the azetidine-2-carboxylate scaffold allows for the exploration of structure-activity relationships, aiding in the design of novel therapeutic agents. lookchem.comnetascientific.com Furthermore, photoredox-transition metal dual catalysis has enabled the cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl iodides, yielding 2-heteroaryl azetidines, which are valuable scaffolds for medicinal chemistry programs. acs.org

Historical and Current Perspectives on Azetidine Synthesis Challenges

The synthesis of the azetidine ring has historically been a significant challenge for organic chemists due to its inherent ring strain. ub.bw Traditional methods often suffer from low yields and limited functional group tolerance. researchgate.net The two primary classical approaches to forming the azetidine ring are intramolecular cyclization and [2+2] cycloaddition reactions. ub.bw

Intramolecular cyclization, typically involving the displacement of a leaving group by a nitrogen nucleophile, is a common strategy. acs.org However, this method can be hampered by competing elimination reactions. acs.org Another well-established route is the reduction of β-lactams (azetidin-2-ones), which are often more readily accessible. acs.org

More recent advances have focused on developing more efficient and versatile synthetic routes. These include ring contraction of larger heterocycles, aza-Paterno-Büchi reactions, and transition metal-catalyzed reactions. rsc.org Despite these developments, the synthesis of substituted azetidines, particularly in an enantiomerically pure form, remains an active area of research. researchgate.netacs.org The synthesis of azetidine nitrones, for example, is particularly challenging due to the increased ring strain. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

benzyl azetidine-2-carboxylate |

InChI |

InChI=1S/C11H13NO2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

NPLXMOUPIRQAGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective Synthesis of Azetidine 2 Carboxylates

Diastereoselective Methodologies

Diastereoselective strategies for the synthesis of substituted azetidine-2-carboxylates often rely on the use of chiral auxiliaries attached to the nitrogen atom or the formation of diastereomeric complexes to direct the approach of reagents.

Chiral Auxiliary-Driven Approaches

The use of a chiral auxiliary on the azetidine (B1206935) nitrogen is a common and effective strategy to induce diastereoselectivity in the formation of the azetidine ring or in subsequent functionalization. One of the most widely used and inexpensive chiral auxiliaries is (S)-α-methylbenzylamine. nih.gov In a facile synthesis of both enantiomers of azetidine-2-carboxylic acid, optically active α-methylbenzylamine serves as the chiral source. The key step involves the intramolecular alkylation to construct the azetidine ring, where the stereochemistry of the auxiliary directs the formation of the desired stereocenter at C2. nih.gov

Another effective chiral auxiliary is tert-butanesulfinamide. This auxiliary has been successfully employed in the diastereoselective synthesis of C-2 substituted azetidines. The synthesis begins with a Reformatsky reaction of sulfinimines, followed by reduction and subsequent cyclization to form the azetidine ring with a high degree of stereocontrol. rsc.org

In a different approach, the Krapcho dealkoxycarbonylation of dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate, which contains a chiral auxiliary on the nitrogen, proceeds with preferential formation of the desired (2S,1′S)-monoester. nih.govnih.gov This diastereoselectivity is crucial for the subsequent synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid. nih.govnih.gov The diastereomeric mixture of methyl (2S,1′S)- and (2R,1′S)-1-(1′-methyl)benzylazetidine-2-carboxylate can be separated by chromatography, allowing for the isolation of each diastereomer. tandfonline.com

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) | Reference |

| (S)-α-Methylbenzylamine | Intramolecular Alkylation | --- | nih.gov |

| tert-Butanesulfinamide | Reformatsky/Cyclization | High | rsc.org |

| (S)-1-Phenylethylamine | Krapcho Decarboxylation | 2.7:1 | tandfonline.comtandfonline.com |

Diastereoselective α-Alkylation via N-Borane Complexes

A powerful method for the diastereoselective α-alkylation of azetidine-2-carboxylates involves the formation of N-borane complexes. The coordination of borane (B79455) to the nitrogen atom of the azetidine ring enhances the acidity of the α-proton and provides a sterically biased environment for subsequent alkylation. researchgate.netrsc.org

Research has shown that the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters is dramatically improved in terms of yield and diastereoselectivity when using diastereomerically pure borane complexes as substrates. researchgate.netrsc.org For instance, the treatment of tert-butyl ester (1S,2S,1'S)-3a with lithium bis(trimethylsilyl)amide (LiHMDS) followed by benzyl (B1604629) bromide afforded the α-benzylated product (2S,1'S)-2aa in 90% yield as almost a single diastereomer. researchgate.netrsc.org This methodology allows for the production of optically active α-substituted azetidine-2-carboxylic acid esters from the commercially available and inexpensive (S)-1-phenylethylamine. researchgate.netrsc.org

This strategy has also been extended to the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. nih.gov The treatment of a diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA followed by benzyl bromide produced the α-benzylated product in 72% yield with high diastereoselectivity. nih.gov The N-((S)-1-(4-methoxyphenyl)ethyl) substituent can be subsequently removed to afford the optically active 2-benzylazetidine-2-carbonitriles. nih.govrsc.org

| Substrate | Base | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| tert-Butyl (1S,2S,1'S)-N-(1-phenylethyl)azetidine-2-carboxylate-borane | LiHMDS | Benzyl bromide | tert-Butyl (2S,1'S)-2-benzyl-1-(1-phenylethyl)azetidine-2-carboxylate | 90 | >99:1 | researchgate.netrsc.org |

| (1S,2S,1'S)-N-(1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile-borane | LDA | Benzyl bromide | (2S,1'S)-2-Benzyl-N-(1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile | 72 | 97:3 | nih.govsemanticscholar.org |

Enantioselective Transformations

Enantioselective methods aim to directly produce one enantiomer of a chiral product over the other, often through the use of chiral catalysts or enzymes.

Enzymatic Resolution and Kinetic Resolution

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Lipases are commonly employed for the resolution of esters.

The enzymatic resolution of methyl N-alkyl-azetidine-2-carboxylates has been achieved using Candida antarctica lipase-mediated ammoniolysis. oup.com A more recent study demonstrated the lipase-catalyzed preferential hydrolysis of a diastereomeric mixture of methyl (2S,1′S)- and (2R,1′S)-1-(1′-methyl)benzylazetidine-2-carboxylate. tandfonline.com The lipase (B570770) Chirazyme L-2 selectively hydrolyzes the (2S,1′S)-ester, allowing for the separation of the resulting acid from the unreacted (2R,1′S)-ester. tandfonline.com This method provided enantiomerically pure (S)-azetidine-2-carboxylic acid in high yield and excellent enantiomeric excess (>99.9% ee) after deprotection. tandfonline.comtandfonline.com

Kinetic resolution can also be applied to tertiary benzylic bicyclic alcohols using lipases, demonstrating the broad utility of this approach for generating enantiopure building blocks. scielo.br

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Racemic Methyl N-alkyl-azetidine-2-carboxylates | Candida antarctica Lipase | Ammoniolysis | Enantiopure Amide and Ester | --- | oup.com |

| Diastereomeric mixture of Methyl 1-(1-methyl)benzylazetidine-2-carboxylate | Chirazyme L-2 | Hydrolysis | (S)-Azetidine-2-carboxylic acid | >99.9% | tandfonline.comtandfonline.com |

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched products. Copper(I) catalysis has been successfully applied to the synthesis of chiral tetrasubstituted azetidines. nih.gov The process involves an asymmetric [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates with imido-sulfur ylides, catalyzed by a chiral sabox copper(I) complex. This reaction produces chiral 2-azetine-carboxylates with high enantioselectivity. nih.gov Subsequent stereoselective hydrogenation of the azetine double bond using Pd/C affords the all-cis tetrasubstituted azetidine-2-carboxylate derivatives. nih.gov

Another example of asymmetric catalysis is the copper-catalyzed reaction of 1-methoxyallenylsilane with an α-imino ester in the presence of a chiral BINAP ligand, which produces a functionalized azetidine-2-carboxylate in high yield and enantiomeric excess (97% ee). clockss.org

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral sabox-Cu(I) | [3+1] Cycloaddition/Hydrogenation | cis-Tetrasubstituted azetidine-2-carboxylate | High | nih.gov |

| [Cu(MeCN)4]BF4 / (R)-Tol-BINAP | Cyclization | 2-Substituted azetidine-2-carboxylate | 97% | clockss.org |

Enantioselective Ring Expansion Reactions

A novel and highly enantioselective approach to the synthesis of azetidines involves the one-carbon ring expansion of aziridines. This transformation can be catalyzed by engineered enzymes. A laboratory-evolved variant of cytochrome P450BM3, named P411-AzetS, has been shown to catalyze the tandfonline.comnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, formed from the reaction of aziridines with a carbene precursor, to yield azetidines. nih.govchemrxiv.org This biocatalytic method demonstrates exceptional stereocontrol, affording the azetidine product with an enantiomeric ratio of 99:1. nih.govchemrxiv.org This "new-to-nature" enzymatic activity overrides the inherent tendency of aziridinium ylides to undergo cheletropic extrusion of olefins. nih.govchemrxiv.org

| Catalyst | Substrate | Reaction Type | Product | Enantiomeric Ratio (er) | Reference |

| P411-AzetS (Engineered Cytochrome P450) | N-Protected Aziridine (B145994) + Diazoacetate | tandfonline.comnih.gov-Stevens Rearrangement | Substituted Azetidine-1-carboxylate | 99:1 | nih.govchemrxiv.org |

Stereochemical Control in Ring-Forming and Ring-Transforming Reactions

The establishment of specific stereocenters in the azetidine ring is a critical aspect of synthesizing biologically active molecules. Stereochemical control can be achieved during the initial ring formation (cyclization) or through subsequent transformations of a pre-existing ring system. These strategies often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

Ring-Forming Reactions

The construction of the azetidine ring from acyclic precursors offers a direct route to introducing desired stereochemistry. Intramolecular cyclization is a common and effective method for this purpose.

One notable approach involves the use of a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of the cyclization and subsequent transformations. For instance, the synthesis of (S)-azetidine-2-carboxylic acid can be achieved from dimethyl (S)-(1'-methyl)benzylaminomalonate. tandfonline.comoup.com The cyclization of this precursor with 1,2-dibromoethane (B42909) in the presence of cesium carbonate proceeds efficiently to form the four-membered ring. tandfonline.comoup.com The subsequent Krapcho dealkoxycarbonylation of the resulting dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate occurs with notable diastereoselectivity, preferentially forming the (2S,1'S)-monoester over the (2R,1'S)-isomer. tandfonline.comoup.com This diastereoselectivity is crucial for obtaining the desired enantiomer of the final product. The undesired (2R,1'S)-isomer can be epimerized to the desired (2S,1'S)-isomer through a deprotonation and reprotonation sequence, further enhancing the stereochemical purity of the product. tandfonline.comoup.com

Another strategy for stereocontrol in ring formation is the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles. The use of a chiral N-substituent, such as (S)-1-arylethylamine, allows for the diastereoselective α-alkylation of the corresponding azetidine-2-carbonitrile (B3153824) N-borane complex. rsc.org For example, the treatment of the N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex with LDA followed by an electrophile like benzyl bromide leads to the α-benzylated product with high diastereoselectivity. rsc.org This method provides a route to optically active 2-substituted azetidine-2-carbonitriles, which are precursors to the corresponding carboxylic acids. rsc.org

The table below summarizes the diastereoselective Krapcho dealkoxycarbonylation mentioned above. tandfonline.comoup.com

| Starting Material | Product Ratio ((2S,1'S) : (2R,1'S)) | Total Yield |

| Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 2.7 : 1 | 78% |

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has also been developed. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered rings, yielding trans-substituted azetidines. acs.org

Ring-Transforming Reactions

Ring transformation reactions, such as ring expansion and ring contraction, provide alternative pathways to stereochemically defined azetidines.

Ring Contraction:

A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the incorporation of various nucleophiles into the azetidine derivative. organic-chemistry.org

Another example is the palladium-catalyzed ring contraction of vinyl-substituted oxazolidinones. This reaction proceeds through the formation of a π-allyl palladium complex and subsequent intramolecular nucleophilic attack by the nitrogen atom to form the azetidine ring. acs.org

Ring Expansion:

While less common for the synthesis of azetidine-2-carboxylates, ring expansion of smaller rings can be a viable strategy. For instance, the thermal isomerization of aziridines can lead to the formation of azetidine derivatives. rsc.org Specifically, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized through the thermal isomerization of the corresponding kinetically controlled aziridine products. rsc.org

Furthermore, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds via protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. acs.org Although this transforms the azetidine into a different heterocyclic system, it highlights the reactivity of the strained ring and the potential for stereocontrolled transformations.

Chemical Reactivity and Mechanistic Pathways of Azetidine 2 Carboxylates

Influence of Ring Strain on Reactivity

Azetidines possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (approximately 27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a primary driver of the reactivity of azetidine-2-carboxylates, making them susceptible to reactions that relieve this tension, such as ring-opening and ring-expansion. rsc.orgrsc.orgresearchgate.net

The four-membered ring's strain not only makes it a good electrophile upon activation but also enhances the rates of various transformations, including rearrangements. researchgate.net While the ring is strained, it is notably more stable and easier to handle than the corresponding three-membered aziridines, offering a unique combination of reactivity and practicality in synthetic applications. rsc.org The reactivity can be further tuned by the nature of substituents on both the nitrogen atom and the carboxylate group. rsc.orgclockss.org

Ring Strain Comparison of Cyclic Amines

| Cyclic Amine | Ring Size | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine (B1206935) | 4 | ~25.4 |

| Pyrrolidine (B122466) | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

Ring-Opening Reactions

The strain within the azetidine ring makes it susceptible to cleavage by various reagents, leading to the formation of functionalized linear amines. These ring-opening reactions can be initiated by either nucleophiles or electrophiles.

Nucleophilic Ring-Opening Mechanisms

The ring-opening of azetidine-2-carboxylates with nucleophiles is a common and synthetically useful transformation. rsc.org For this reaction to occur efficiently, the nitrogen atom of the azetidine ring typically needs to be "activated" by an electron-withdrawing group. clockss.org However, activation can also be achieved by converting the nitrogen to a quaternary ammonium (B1175870) salt, forming an azetidinium ion. researchgate.net

The regioselectivity of the nucleophilic attack is a key consideration. In many cases, nucleophiles preferentially attack the C-4 position of the azetidinium ion, especially when this position is unsubstituted. researchgate.net However, the substitution pattern on the ring can significantly influence the site of attack. For instance, trisubstituted azetidinium ions bearing a methyl group at C-4 have been shown to undergo highly regioselective opening at the C-2 position. researchgate.net The nature of the nucleophile also plays a role in the regioselectivity of the ring-opening process. researchgate.net

A variety of nucleophiles, including nitrogen (azide, benzylamine), oxygen (acetate, alkoxides), and fluoride (B91410) ions, have been employed to open the azetidine ring, providing access to a diverse array of functionalized γ-amino acid derivatives. researchgate.netresearchgate.net For example, the nucleophilic ring-opening of chiral azetidine-2-carboxamide (B111606) derivatives has been used to prepare α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides. nih.gov

Electrophilic Activation and Cleavage

Activation of the azetidine nitrogen by an electrophile is a crucial step to facilitate ring cleavage. researchgate.net Protonation of the nitrogen by a Brønsted acid, for example, can initiate ring-opening by C-N bond cleavage, forming a carbocation intermediate. acs.org This intermediate can then be trapped by a nucleophile. acs.org

Lewis acids can also promote ring-opening. For instance, TMSOTf has been used to activate the azetidine ring, enabling a subsequent SN2-type ring-opening by silyl (B83357) ketene (B1206846) acetals. rsc.org Similarly, the reaction of N-alkyl azetidines with alkyl chloroformates can lead to ring-opened γ-chloroamines. researchgate.net The choice of the activating agent can even determine the reaction pathway, as seen in the divergent strain-release reactions of azabicyclo[1.1.0]butyl carbinols, where the electronic nature of the activator dictates whether a semipinacol rearrangement or spiroepoxy azetidine formation occurs. researchgate.net

Ring-Expansion Reactions

Ring-expansion reactions of azetidine-2-carboxylates and their derivatives provide a powerful method for synthesizing larger, more complex nitrogen-containing heterocycles, most notably pyrrolidines.

clockss.orgnih.gov-Stevens Rearrangements and Ylide Intermediates

The Stevens rearrangement, a type of sigmatropic rearrangement, is a key transformation in the ring expansion of azetidines. This reaction often proceeds through the formation of an ammonium ylide intermediate. For instance, azetidine-2-carboxylic acid ester-derived ammonium salts can undergo a base-induced Sommelet-Hauser rearrangement, which is mechanistically related to the Stevens rearrangement, to yield 2-aryl-substituted derivatives. researchgate.net The inherent ring strain of the azetidine facilitates the generation of the required ylide intermediate and accelerates the rearrangement process. researchgate.net

More directly, azetidinium ylides generated from the reaction of azetidines with carbenes or carbenoids can undergo a clockss.orgresearchgate.net-Stevens rearrangement. nih.gov This involves the migration of a substituent from the nitrogen atom to an adjacent carbon of the ylide. While the clockss.orgresearchgate.net-rearrangement is formally a forbidden concerted process, it is believed to often proceed via a homolytic cleavage followed by radical-radical recombination. researchgate.net However, concerted, near-barrierless researchgate.netacs.org-Stevens rearrangements have also been computationally and experimentally demonstrated for specific aziridinium (B1262131) ylides, leading to stereospecific ring expansion. nih.gov

Pathways to Pyrrolidine Derivatives

One of the most valuable applications of azetidine ring-expansion is the synthesis of pyrrolidine derivatives. nih.gov A common strategy involves the reaction of azetidine-2-carboxylate esters with metallocarbenes. This reaction generates an azetidinium ylide, which then undergoes an efficient clockss.orgresearchgate.net-shift of the ester-substituted carbon to furnish the ring-expanded pyrrolidine product. nih.gov This methodology has been successfully applied to the synthesis of pyrrolizidine (B1209537) alkaloids like turneforcidine (B1243542) and platynecine, starting from methyl 1-benzylazetidine-2-carboxylate. nih.gov

Another approach involves the use of an isothiourea Lewis base organocatalyst to promote a clockss.orgresearchgate.net-Stevens rearrangement of azetidinium salts, yielding 4-alkylideneproline derivatives. researchgate.net Furthermore, chiral cobalt(II) complexes have been used to catalyze the ring-expansion of 3-methylene-azetidines with α-diazo pyrazoamides, affording quaternary prolineamide derivatives with high yield and enantioselectivity. researchgate.net These examples highlight the versatility of ring-expansion strategies in converting readily available azetidines into more complex and synthetically valuable pyrrolidine structures.

Summary of Ring-Expansion Reactions

| Starting Material | Reagents/Catalyst | Key Intermediate | Product |

| N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts | Base | Ylide intermediate | α-arylazetidine-2-carboxylic acid esters |

| Azetidine-2-carboxylate esters | Metallocarbenes | Azetidinium ylide | Pyrrolidine derivatives |

| Azetidinium salts | Isothiourea Lewis base organocatalyst | Ammonium ylide | 4-Alkylideneproline derivatives |

| 3-Methylene-azetidines and α-diazo pyrazoamides | Chiral cobalt(II) complex | Ammonium ylide | Quaternary prolineamide derivatives |

Regioselectivity and Chemoselectivity in Functional Group Transformations

The selective modification of benzyl (B1604629) azetidine-2-carboxylate hinges on the careful choice of reagents and reaction conditions to target a specific functional group while leaving others intact. The primary sites for reaction are the nitrogen of the azetidine ring, the carbonyl carbon of the ester, and the benzylic positions of the protecting groups.

N-Functionalization vs. Ester Modification:

The nitrogen atom of the azetidine ring can be selectively functionalized in the presence of the benzyl ester. For instance, N-acylation or N-alkylation can be achieved under standard conditions without affecting the ester group. Conversely, the ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification, without altering the N-benzyl group. masterorganicchemistry.com

Selective Debenzylation:

A key transformation in the chemistry of benzyl azetidine-2-carboxylate derivatives is the selective removal of the protecting groups. Partial hydrogenation can be employed to selectively cleave the O-benzyl ester group while leaving an N-benzhydryl group intact, demonstrating that the O-benzyl ester is more labile under these conditions. umich.edu This selectivity is critical for the synthesis of N-protected azetidine-2-carboxylic acids. umich.edu

Hydrogenolytic N-debenzylation is a common strategy, but its success can be influenced by the presence of other functional groups and the specific catalyst used. researchgate.net For instance, the presence of a 1,4-disubstituted 1,2,3-triazole ring in the molecule can interfere with palladium-catalyzed debenzylation by competing for coordination to the catalyst. researchgate.net In some cases, the addition of an acid, such as acetic acid, during hydrogenolysis can improve the yield of the debenzylation product. nih.gov

Ring-Opening Reactions:

The strained four-membered azetidine ring can undergo nucleophilic ring-opening reactions. These reactions can be initiated by activating the azetidine nitrogen, making the ring more susceptible to attack. The regioselectivity of the ring-opening is dependent on the substituents on the azetidine ring, the nature of the nucleophile, and the electrophile used for activation. researchgate.net For example, in certain aziridine systems, which are three-membered ring analogues, the regioselectivity of ring-opening is influenced by whether a substituent is at the C2 or C3 position. researchgate.net

The following table summarizes the regioselective and chemoselective transformations of this compound derivatives:

| Transformation | Reagent/Condition | Functional Group Targeted | Product | Notes |

| Ester Hydrolysis | Base (e.g., NaOH, LiOH) | Benzyl ester | Azetidine-2-carboxylic acid salt | The N-benzyl group remains intact. masterorganicchemistry.com |

| N-Debenzylation | H₂, Pd/C or Pd(OH)₂/C | N-benzyl group | Azetidine-2-carboxylate | Yields can be affected by other functional groups. researchgate.netnih.gov |

| O-Debenzylation | Partial Hydrogenation | O-benzyl ester | N-benzhydryl-azetidine-2-carboxylic acid | Demonstrates selectivity over N-benzhydryl group cleavage. umich.edu |

| Ring Expansion | Brønsted acids | Azetidine ring | 6,6-disubstituted 1,3-oxazinan-2-ones | Occurs with N-Boc or N-Cbz protected 2-ester-2-arylazetidines. acs.org |

| Ring Opening | Nucleophiles (e.g., amines) | Azetidine ring | Acyclic amino acid derivatives | Often requires activation of the azetidine nitrogen. nih.govresearchgate.net |

Detailed Mechanistic Elucidations of Key Reaction Sequences

Understanding the mechanisms of key reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic routes.

Ester Hydrolysis (Saponification):

The basic hydrolysis of the benzyl ester follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the benzyloxy group (BnO⁻) is eliminated as a leaving group. masterorganicchemistry.com

Deprotonation: The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

N-Debenzylation via Hydrogenolysis:

The removal of the N-benzyl group is typically achieved by catalytic hydrogenation.

Adsorption: The benzyl group of the azetidine derivative adsorbs onto the surface of the palladium catalyst.

Hydrogenolysis: Hydrogen atoms, also adsorbed on the catalyst surface, add across the C-N bond of the benzyl group, cleaving it and forming toluene (B28343) and the debenzylated azetidine. The reaction is often carried out under a hydrogen atmosphere. nih.gov The presence of additives like acetic acid can sometimes facilitate the reaction, potentially by protonating the nitrogen and making the C-N bond more susceptible to cleavage. nih.gov

Ring-Opening of the Azetidine Ring:

The ring-opening of the azetidine ring generally requires activation to overcome the ring strain.

Acid-Mediated Ring Expansion: In the presence of a Brønsted acid, the azetidine nitrogen of an N-carbamate protected 2-ester-2-arylazetidine is protonated. acs.org This is followed by the cleavage of a C-N bond to open the ring and form a carbocation intermediate. This intermediate is then trapped by the oxygen from the carbamate (B1207046) group, leading to the formation of a 6,6-disubstituted 1,3-oxazinan-2-one. acs.org The stability of the carbocation intermediate is enhanced by electron-donating groups on the aryl substituent. acs.org

Nucleophilic Ring Opening of Azetidinium Ions: Activation of the azetidine nitrogen to form an azetidinium ion makes the ring carbons more electrophilic and susceptible to nucleophilic attack. researchgate.netresearchgate.net The regioselectivity of the attack (at C2 or C4) is influenced by the substituents on the ring. The nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and opening of the four-membered ring. researchgate.net This strategy has been used to synthesize various α,γ-diamino and other functionalized acyclic compounds. researchgate.net

Ring-Opening of Azetines:

In a related system, 2-azetine-2-carboxylates, which are unsaturated analogues, can undergo ring-opening. A proposed mechanism involves the initial attack of a nucleophile on the silyl group of a silyl-protected enol ether, forming a 3-azetidinone intermediate. A second molecule of the nucleophile then attacks the carbonyl group of the 3-azetidinone, forming a zwitterionic intermediate that subsequently undergoes ring-opening to yield an acyclic amino acid derivative. nih.gov

Advanced Analytical Characterization Techniques in Azetidine 2 Carboxylate Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the characterization of benzyl (B1604629) azetidine-2-carboxylate, offering a non-destructive means to probe its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of benzyl azetidine-2-carboxylate.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of a benzyl ester, the benzylic protons (CH₂) of the ester group generally appear as a singlet around 5.33 ppm. The aromatic protons of the benzyl group resonate in the region of 7.27–7.43 ppm. For the azetidine (B1206935) ring itself, the proton at the C2 position (α-CH) is typically observed as a multiplet, while the protons on the β- and γ-carbons also show complex splitting patterns due to their constrained environment. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is found downfield, typically in the range of 170-180 ppm. The carbons of the benzyl group appear between 128 and 136 ppm, while the benzylic carbon (CH₂) is observed around 66-67 ppm. The carbons of the azetidine ring have characteristic shifts that confirm the four-membered ring structure. rsc.orgbhu.ac.in

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Benzyl Ester Moieties

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | ~5.33 | ~66-67 |

| Benzyl Aromatic CH | ~7.27-7.43 | ~128-136 |

| Ester C=O | - | ~170-180 |

Note: Exact chemical shifts can vary depending on the solvent and other substituents on the azetidine ring.

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom in the azetidine ring. The chemical shift of the azetidine nitrogen is sensitive to its chemical environment, including substitution and ring strain. For N-Boc protected azetidines, the nitrogen signal can appear around -315.0 ppm, while for the unprotected azetidine, it shifts to approximately -350.2 ppm. researchgate.net These values are consistent with those reported for other azetidine derivatives. researchgate.net

³¹P NMR: While not directly applicable to this compound itself, Phosphorus-31 (³¹P) NMR becomes relevant when the molecule is derivatized with phosphorus-containing reagents, for instance, in certain synthetic modifications or mechanistic studies.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong carbonyl (C=O) stretching band from the ester group is typically observed around 1740-1760 cm⁻¹. The C-O stretching vibrations of the ester appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching bands are found above 3000 cm⁻¹, while aliphatic C-H stretching bands from the azetidine and benzyl CH₂ groups are observed just below 3000 cm⁻¹. princeton.edu

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbon skeleton. It can also be used to study subtle changes in the crystal lattice and hydrogen-bonding networks in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry

For chiral molecules like the enantiomers of this compound, chiroptical techniques are essential for determining the absolute configuration. mtoz-biolabs.com

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.com By comparing the experimental CD spectrum of a sample to the spectra of compounds with a known absolute configuration, the stereochemistry of the chiral center at C2 can be assigned. mtoz-biolabs.com This technique is particularly powerful for confirming the enantiomeric purity of the synthesized material. nih.govrsc.org The shape and sign of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms around the stereocenter. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. princeton.edutandfonline.com

Direct Chemical Ionization-Mass Spectrometry for Oligomeric Species

While not typically expected for this compound itself, direct chemical ionization-mass spectrometry (DCI-MS) is a soft ionization technique that can be used to detect and characterize any potential oligomeric species that may form during synthesis or storage. umich.edu DCI-MS is particularly useful for analyzing less volatile and thermally labile compounds, providing molecular weight information with minimal fragmentation. researchgate.net

Chromatographic Separations and Quantification

Chromatography is a cornerstone for the analysis of azetidine-2-carboxylate derivatives, enabling their separation from complex mixtures and precise quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used methods.

HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. In the context of this compound research, these methods are particularly crucial for assessing purity and, especially, for resolving stereoisomers.

The enantiomeric purity of chiral azetidine-2-carboxylate derivatives is a critical parameter, often determined using HPLC with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those from the Daicel Chiralcel and Chiralpak series, are frequently employed for this purpose. tandfonline.comnsf.gov These columns allow for the direct separation of enantiomers, providing distinct retention times for the (R) and (S) forms. For instance, the separation of diastereomers of methyl 1-(10-methyl)benzylazetidine-2-carboxylate has been successfully achieved using a Daicel Chiralcel OD column. tandfonline.com Similarly, the optical purity of N-protected azetidine-2-carboxylic acid has been confirmed using a Chiralcel OD-R column. google.com

UPLC, which utilizes smaller particle sizes in the stationary phase, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times. researchgate.net The development of UPLC methods is particularly beneficial for high-throughput screening and quality control applications in the synthesis of azetidine-based compounds. researchgate.netresearchgate.net

Table 1: Examples of HPLC Conditions for Azetidine-2-Carboxylate Derivative Analysis

| Analyte/Derivative | Column | Mobile Phase | Flow Rate | Detection | Reference |

| Methyl 1-(10-methyl)benzylazetidine-2-carboxylate | Daicel Chiralcel OD (0.46 cm x 25 cm) | Hexane/Isopropanol (7:1) | 0.5 mL/min | Not Specified | tandfonline.com |

| (S)-N-t-butoxycarbonylazetidine-2-carboxylic acid | Daicel CHIRALCEL OD-R | Not Specified | Not Specified | Not Specified | google.com |

| Azetidine-2-carboxylic acid | Cation exchange resin (30 cm x 0.4 cm) | Gradient: Buffer A (Sodium Citrate) & Buffer B (Sodium Nitrate) | 0.4 mL/min | Fluorescence (post-column derivatization) | nih.gov |

For highly polar compounds that are poorly retained on traditional reversed-phase (e.g., C18) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a robust analytical solution. Azetidine-2-carboxylic acid and its more polar derivatives fall into this category. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

Research has shown HILIC to be a superior alternative to reversed-phase liquid chromatography (RPLC) for the quantitative analysis of azetidine-2-carboxylic acid. researchgate.net A validated HILIC method has been successfully developed for the quantification of related compounds in aqueous biological samples, demonstrating its accuracy and precision. science.gov This makes HILIC an invaluable tool for studying the metabolic fate or environmental presence of these imino acids.

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic methods like NMR and mass spectrometry provide crucial information about molecular structure, single-crystal X-ray crystallography stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a molecule. This method is the gold standard for the absolute structural and stereochemical assignment of novel compounds. nsf.gov

In the field of azetidine chemistry, X-ray crystallography has been instrumental in confirming the structure of L-azetidine-2-carboxylic acid and various complex derivatives. umich.edunih.gov It has been used to definitively establish the all-cis stereochemistry of tetrasubstituted azetidine-2-carboxylates resulting from stereoselective synthesis. nsf.gov The structural data obtained, including bond lengths, bond angles, and torsion angles, provide unparalleled insight into the conformation of the strained four-membered azetidine ring and the orientation of its substituents. This information is critical for understanding structure-activity relationships and for rational drug design.

Table 2: Representative Crystallographic Data for an Azetidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.15 |

| b (Å) | 8.34 |

| c (Å) | 21.52 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1104.5 |

| Z (molecules/unit cell) | 4 |

Note: Data are representative and based on typical values for related organic compounds.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula.

For novel this compound derivatives, elemental analysis provides essential validation of their empirical formula. A close correlation between the found and calculated percentages (typically within ±0.4%) is considered strong evidence of the compound's purity and correct identification. For example, the characterization of dimethyl (10S)-1-(10-methyl)benzylazetidine-2,2-dicarboxylate, an intermediate in the synthesis of (S)-azetidine-2-carboxylic acid, included elemental analysis to confirm its composition. tandfonline.com

Table 3: Elemental Analysis Data for Dimethyl (10S)-1-(10-methyl)benzylazetidine-2,2-dicarboxylate (C₁₅H₁₉NO₄) tandfonline.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 64.97 | 64.81 |

| Hydrogen (H) | 6.91 | 6.94 |

| Nitrogen (N) | 5.05 | 4.97 |

Computational and Theoretical Studies on Azetidine 2 Carboxylates

Quantum Chemical Investigations of Electronic Structure and Strain Energy

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and inherent ring strain of azetidine (B1206935) derivatives. The azetidine ring, a four-membered heterocycle, possesses a significant ring-strain energy, which has been experimentally determined to be approximately 25.2 kcal/mol. clockss.orgresearchgate.net This value is comparable to that of other strained rings like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net Theoretical calculations on benzazetidine derivatives have reported strain energies even higher, in the range of 31.0 to 32.7 kcal/mol, highlighting the energetic penalty associated with this small ring system. uniroma1.it This inherent strain is a key determinant of the reactivity of azetidines. researchgate.netuniroma1.it

DFT calculations allow for the detailed analysis of molecular orbitals, charge distribution, and bond characteristics. For instance, in the context of reaction mechanisms, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding nucleophilic and electrophilic interactions. acs.org Studies have shown that despite the strain, the basicity of the azetidine nitrogen is more comparable to that of the less-strained five-membered pyrrolidine (B122466) ring than to the three-membered aziridine ring. clockss.org

Theoretical Basis for Observed Stereoselectivity

Computational studies have been pivotal in explaining the stereochemical outcomes of reactions involving the formation or functionalization of azetidine-2-carboxylates. For instance, DFT calculations have been employed to rationalize the diastereoselectivity observed in the synthesis of 2-arylazetidines from benzylaminomethyloxiranes. acs.orgsemanticscholar.org These studies revealed that the formation of the strained four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring under specific reaction conditions. acs.orgsemanticscholar.org The calculations demonstrated that the transition state leading to the trans-azetidine product is energetically more favorable. acs.orgsemanticscholar.org

In the context of the Staudinger synthesis of β-lactams (azetidin-2-ones), computational analysis has been used to investigate the role of imine isomerization in determining the cis/trans stereoselectivity of the products. mdpi.com These theoretical models have successfully explained experimental observations and, in some cases, refuted earlier mechanistic proposals based on Frontier Molecular Orbital (FMO) theory alone. mdpi.com Furthermore, DFT calculations have been used to model and optimize the stereoselective synthesis of carane-based aminodiols, which are precursors to chiral catalysts.

Reaction Pathway Analysis and Transition State Modeling

The elucidation of reaction mechanisms often relies on the computational modeling of reaction pathways and the characterization of transition states. For reactions involving azetidine-2-carboxylates, this approach has provided detailed mechanistic insights. For example, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations were used to compare the energy barriers for the formation of azetidine versus the isomeric pyrrolidine. frontiersin.orgnih.gov These calculations showed that the coordination of a Lewis acid catalyst, such as lanthanum(III), and the presence of other coordinating species can significantly influence the regioselectivity of the ring-closing reaction, favoring the formation of the azetidine ring. frontiersin.orgnih.gov

In the [3+2] cycloaddition reactions of azomethine ylides generated from isatins and azetidine-2-carboxylic acid, DFT calculations were employed to explore the reaction mechanism and rationalize the observed diastereoselectivity. acs.org The calculations identified the most stable conformer of the azomethine ylide and the lowest energy transition state, which correctly predicted the experimentally observed major diastereomer. acs.org Similarly, in the enzymatic C-C bond formation catalyzed by benzylsuccinate synthase, a combination of molecular docking, molecular dynamics simulations, and DFT cluster modeling was used to investigate the reaction mechanism, confirming the most probable pathway and identifying the rate-limiting step.

Molecular Dynamics Simulations for Conformational Analysis and Peptide Integration

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of molecules and their behavior in different environments. For azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline (Pro), MD simulations have been used to understand its influence on peptide conformation. nih.govnih.gov These simulations have revealed that peptides containing Aze are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility arises from reduced steric clashes between the smaller azetidine ring and adjacent residues. nih.gov

Parameterization of the GROMOS56a3 force field for Aze has enabled detailed MD simulations of Aze-containing peptides. nih.gov These simulations have shown that Aze has a greater propensity than Pro to undergo trans to cis peptide bond isomerization, which can induce significant bends in a polypeptide chain. nih.gov This finding has important implications for protein structure, suggesting that the misincorporation of Aze in place of Pro could disrupt protein folding and function. nih.govresearchgate.net Furthermore, MD simulations have been used to study the conformational preferences of dipeptides in different solvents and to analyze the structure of peptides containing azetidine derivatives in solution. acs.org In the context of drug design, MD simulations have been employed to study the binding of azetidin-2-one (B1220530) derivatives to biological targets like the epidermal growth factor receptor (EGFR). researchgate.net

Applications in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

Benzyl (B1604629) azetidine-2-carboxylate is a highly valued building block in organic synthesis due to the inherent ring strain of the azetidine (B1206935) core, which facilitates a variety of chemical transformations. rsc.orgclockss.org The four-membered ring is more stable than an aziridine (B145994) ring but more reactive than a five-membered pyrrolidine (B122466) ring, offering a balance of stability and reactivity that can be harnessed for the construction of intricate molecular frameworks. rsc.org The benzyl ester functionality provides a readily cleavable protecting group, allowing for the unmasking of the carboxylic acid at a desired stage of a synthetic sequence.

The synthetic utility of azetidines, including benzyl azetidine-2-carboxylate derivatives, stems from their ability to undergo ring-opening or ring-expansion reactions upon activation of the nitrogen atom with Lewis or Brønsted acids, or through N-quaternization. rsc.org These reactions lead to the formation of highly functionalized acyclic amines or larger heterocyclic systems, which are key intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. rsc.orgresearchgate.net For instance, the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide can produce 1-arenesulfonylazetidines, showcasing a method to access the azetidine ring system. organic-chemistry.org

Furthermore, the rigid conformation of the azetidine ring allows for stereoselective functionalization at various positions on the ring, leveraging the steric influence of existing substituents. rsc.org This stereocontrol is crucial in the synthesis of enantiomerically pure compounds. An efficient route to (S)-azetidine-2-carboxylic acid has been established, highlighting the ability to control stereochemistry, which is vital for its application as a chiral building block. nih.gov The synthesis of optically active 2-substituted azetidine-2-carbonitriles has also been demonstrated, further expanding the toolkit for creating diverse and complex molecules. rsc.org

The versatility of this compound and related derivatives is evident in their application in the synthesis of various complex structures. For example, they have been used in the preparation of spirocyclic N,O-acetals and conformationally constrained amino acids. The development of synthetic methods to produce substituted azetidines continues to be an active area of research, underscoring their importance as foundational units in organic synthesis. rsc.orgrsc.org

| Synthetic Application | Key Transformation | Resulting Structure | Reference |

| Ring-Opening/Expansion | Activation of ring nitrogen | Functionalized acyclic amines, larger heterocycles | rsc.org |

| Stereoselective Functionalization | Exploiting ring rigidity | Enantiomerically pure substituted azetidines | rsc.orgnih.gov |

| Synthesis of Heterocycles | Cyclization reactions | Diverse nitrogen-containing ring systems | organic-chemistry.org |

Integration into Non-Proteinogenic Amino Acids and Peptidomimetics

This compound serves as a key precursor for azetidine-2-carboxylic acid, a non-proteinogenic amino acid that acts as a homologue of proline. wikipedia.orgmedchemexpress.com This structural similarity allows for its misincorporation into proteins in place of proline, which can be a tool to study protein structure and function. tandfonline.comnbinno.com The introduction of the four-membered azetidine ring into peptides creates unique conformational constraints that can significantly influence the secondary structure of the resulting peptidomimetics. umich.edunih.gov

The synthesis of peptides containing azetidine-2-carboxylic acid has been achieved using traditional solution-phase peptide synthesis methods. umich.edu For example, tetrapeptides such as Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp have been successfully prepared and characterized. umich.edu The ability to incorporate this non-natural amino acid into peptide chains opens up possibilities for creating novel peptidomimetics with tailored structural and biological properties. acs.orgnih.gov These peptidomimetics are valuable in drug discovery for developing enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents with improved stability and bioavailability compared to their natural peptide counterparts.

| Peptide/Peptidomimetic | Effect of Azetidine-2-carboxylic acid | Reference |

| General Peptides | Increased flexibility compared to proline-containing peptides | nih.gov |

| Collagen-like peptides | Destabilization of the triple helix structure | nih.gov |

| Tetrapeptides (e.g., Boc-(L-Pro)3-L-Aze-Opcp) | Perturbation of the proline-induced secondary structure | umich.edu |

Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations

The rigid, chiral scaffold of azetidine derivatives, derived from this compound, makes them attractive candidates for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. greyhoundchrom.com Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, with catalysts often derived from natural amino acids and their analogues. unibo.itbeilstein-journals.org The conformational constraints of the azetidine ring can impart high levels of stereocontrol in catalytic transformations.

Azetidines can serve as the core structure for bifunctional organocatalysts, which incorporate both a Lewis basic site (the nitrogen atom) and a Brønsted acidic or basic site to activate the reacting partners. nih.gov While specific examples detailing the direct use of this compound in commercially available catalysts are not prevalent in the reviewed literature, the parent L-azetidine-2-carboxylic acid is recognized as a chiral building block in this field. greyhoundchrom.com The principles of using chiral amines and their derivatives as organocatalysts are well-established, with proline and its derivatives being benchmark examples. unibo.it

The synthesis of enantiomerically pure azetidine derivatives is a critical first step in the development of such catalysts. nih.govnih.gov The ability to synthesize both enantiomers of azetidine-2-carboxylic acid allows for access to both enantiomers of the desired chiral products in asymmetric reactions. nih.gov The development of new organocatalysts derived from amino acid scaffolds, including those based on azetidine, is an active area of research aimed at expanding the scope and efficiency of asymmetric transformations. greyhoundchrom.com

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The strained four-membered ring of this compound and its derivatives serves as a versatile precursor for the synthesis of a wide array of more complex nitrogen-containing heterocyclic systems. rsc.orgresearchgate.net The ring strain can be strategically released through various chemical transformations, leading to the formation of larger and more elaborate ring structures. rsc.org

One common strategy involves the ring-opening of the azetidine, followed by intramolecular cyclization to form a new heterocyclic ring. For example, the activation of the azetidine nitrogen can facilitate a nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a linear intermediate that can then cyclize to form five- or six-membered rings. frontiersin.org This approach has been utilized to convert 3-membered aziridine rings into 5- or 6-membered heterocycles, and similar principles can be applied to 4-membered azetidines. frontiersin.org

Another powerful method is the [2+2] cycloaddition reaction, which can be used to construct the azetidine ring itself, which can then be further elaborated. rsc.org For instance, the reaction of imines with ketenes (the Staudinger reaction) is a classic method for the synthesis of β-lactams (2-azetidinones), which are themselves valuable heterocyclic compounds and can serve as precursors to other nitrogen-containing systems. researchgate.net Additionally, photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can provide access to highly strained azetidinols, which can then undergo ring-opening reactions to generate other functionalized molecules. beilstein-journals.org

| Starting Material | Reaction Type | Product Heterocycle | Reference |

| Activated Azetidine | Ring-opening/cyclization | Pyrrolidines, Piperidines | frontiersin.org |

| Imines and Ketenes | [2+2] Cycloaddition | β-Lactams (2-Azetidinones) | researchgate.net |

| α-Aminoacetophenones | Photochemical Cyclization | Azetidinols | beilstein-journals.org |

| Chiral Imines and 1-Boc-azetidine-3-carboxylate | Spirocyclization | 2,6-Diazaspiro[3.3]heptanes | beilstein-journals.org |

Strategies for Accessing Functionalized Alkyl and Aryl Azetidines

The development of methods to introduce alkyl and aryl substituents onto the azetidine ring is crucial for expanding the chemical space accessible from this compound and related precursors. A variety of strategies have been developed to achieve this functionalization, targeting different positions of the azetidine ring.

Direct photochemical modification of azetidine-2-carboxylic acids with alkenes has been shown to be an effective method for the preparation of alkyl azetidines. chemrxiv.orgchemrxiv.org This approach can be carried out in both batch and flow systems, allowing for the synthesis of these valuable building blocks on various scales. chemrxiv.org Another strategy involves the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org This method proceeds via the formation of an N-borane complex and allows for the diastereoselective introduction of an alkyl group at the C2 position. rsc.org

For the synthesis of aryl-substituted azetidines, a two-step regio- and diastereoselective method has been described for the preparation of 2-arylazetidines from simple starting materials. semanticscholar.org This kinetically controlled reaction favors the formation of the four-membered ring over the thermodynamically more stable five-membered ring. semanticscholar.org Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org

The functionalization at the C3 position of the azetidine ring is also a common strategy. A straightforward synthesis of 1,3-disubstituted azetidines can be accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org These diverse synthetic methods provide chemists with a range of tools to access a wide variety of functionalized alkyl and aryl azetidines, which are valuable intermediates in drug discovery and medicinal chemistry.

| Functionalization Strategy | Position | Substituent | Reference |

| Photochemical modification with alkenes | C2 | Alkyl | chemrxiv.orgchemrxiv.org |

| α-Alkylation of azetidine-2-carbonitriles | C2 | Alkyl | rsc.org |

| Regio- and diastereoselective synthesis | C2 | Aryl | semanticscholar.org |

| Alkylation of 1-azabicyclo[1.1.0]butane | C3 | Alkyl, Allyl, Vinyl, Benzyl | organic-chemistry.org |

| Alkylation with bis-triflates | C3 | Various | organic-chemistry.org |

Q & A

Q. What are the primary biochemical applications of benzyl azetidine-2-carboxylate in studying amino acid metabolism?

this compound is structurally analogous to proline, making it a tool for investigating amino acid transport and enzyme-substrate interactions. For example, studies on Saccharomyces cerevisiae have shown that azetidine-2-carboxylate (non-benzylated) competes with proline uptake via specific permeases, enabling researchers to map transporter specificity and inhibition kinetics . The benzyl ester derivative may serve as a protected intermediate for synthesizing modified peptides or probing steric effects in enzyme active sites.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While direct safety data for this compound are unavailable, analogous azetidine derivatives require strict precautions:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

- Store in sealed containers under inert conditions to prevent hydrolysis.

Advanced Research Questions

Q. How can catalytic methods be optimized for synthesizing this compound with high enantiomeric purity?

A two-step strategy is recommended:

- Step 1 : Synthesize azetidine-2-carboxylic acid via cyclization of β-amino alcohols or enzymatic resolution of racemic mixtures.

- Step 2 : Perform benzylation using a coupling agent (e.g., DCC/DMAP) or acid catalysis (e.g., H₂SO₄ with ammonium cerium phosphate as a co-catalyst). Kinetic modeling (e.g., pseudo-first-order assumptions) can optimize reaction time and molar ratios .

- Analysis : Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. What spectroscopic and computational methods validate the structural conformation of this compound?

- NMR : ¹H/¹³C NMR can confirm the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the azetidine ring’s strained geometry (e.g., coupling constants J ~5–7 Hz for adjacent protons) .

- X-ray crystallography : Resolve crystal packing effects on ring puckering.

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to assess steric strain in the four-membered ring.

Q. How does this compound inhibit microbial growth, and what genetic models elucidate its mechanism?

The compound likely disrupts proline-dependent pathways. Experimental approaches include:

- Yeast knockouts : Delete genes encoding proline permeases (e.g., PUT4 or GAP1) to test transport dependency .

- ROS assays : Measure reactive oxygen species (ROS) levels in S. cerevisiae using fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction, as seen with azetidine-2-carboxylate .

- Comparative genomics : Identify homologs of azetidine resistance genes (e.g., MPR1) in bacterial/fungal systems.

Methodological Guidance

Q. How should researchers resolve contradictions in reported toxicity data for azetidine derivatives?

- Dose-response assays : Perform standardized MIC (minimum inhibitory concentration) tests across microbial strains.

- Strain-specific controls : Account for variations in transporter expression (e.g., S. cerevisiae vs. E. coli).

- Metabolomics : Profile intracellular proline levels via LC-MS to correlate toxicity with metabolic disruption .

Q. What strategies mitigate racemization during this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.